ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE
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Overview
Description
ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, an ethoxy-naphthalene moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy-Naphthalene Moiety: The ethoxy-naphthalene group can be introduced via a nucleophilic substitution reaction, where an ethoxy-naphthalene derivative reacts with the indole core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but includes a benzothiophene moiety instead of an indole core.
3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-N-(4-ETHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE: This compound features a benzofuran core and an ethylphenyl group.
Uniqueness
ETHYL 3-(2-ETHOXYNAPHTHALENE-1-AMIDO)-1H-INDOLE-2-CARBOXYLATE is unique due to its indole core, which imparts specific chemical and biological properties
Properties
IUPAC Name |
ethyl 3-[(2-ethoxynaphthalene-1-carbonyl)amino]-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-3-29-19-14-13-15-9-5-6-10-16(15)20(19)23(27)26-21-17-11-7-8-12-18(17)25-22(21)24(28)30-4-2/h5-14,25H,3-4H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELAVIWJADWGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(NC4=CC=CC=C43)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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